Methyl 4-oxocyclopent-2-enecarboxylate
Overview
Description
“Methyl 4-oxocyclopent-2-enecarboxylate” is a chemical compound with the molecular formula C7H8O3 . It is used for research and development purposes .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are studies on the arylation of similar compounds . For instance, ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate (Hagemann’s ester) has been prepared from ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate via the alkylation of its ethylene glycol acetal .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code1S/C7H8O3/c1-5-3-6(9)4-7(5)8(10)11-2/h3,7H,4H2,1-2H3
. Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 140.14 g/mol . Other physical and chemical properties such as density, boiling point, and melting point were not found in the search results.Scientific Research Applications
Arylation of Ethyl 4-oxocyclohex-2-enecarboxylate
A study focused on the arylation of ethyl 4-oxocyclohex-2-enecarboxylate and its derivatives using aryl-lead triacetates. This process led to regiospecific arylation at C-1 in good yield, demonstrating the compound's reactivity and potential in synthetic chemistry (Ackland & Pinhey, 1987).
Cycloaddition Reactions
Alkyl 2-hydroxy-3-oxocyclopent-1-enecarboxylates, as progenitors of cyclopentadienones, were synthesized and evaluated for their reactivity in intermolecular [4+2]-cycloaddition reactions. This indicates the compound's utility in creating cycloadducts with moderate yields, showcasing its versatility in organic synthesis (Garimalla & Harmata, 2018).
Synthesis and Anticonvulsant Activity
Methyl 4-oxocyclopent-2-enecarboxylate derivatives have been studied for their anticonvulsant activity, providing insights into their potential medical applications. This research contributes to understanding the structure-activity correlations of these compounds (Scott et al., 1993).
Equilibration of Methyl 3-Oxo-Cycloalkanecarboxylates
Research on the equilibration of methyl 3-oxo-cis-cycloundec-1-enecarboxylate and its isomers highlights the unique chemical behavior of these compounds in synthetic processes (Marchesini, Paronzini, & Pagnoni, 1977).
Cathodic Hydrogenation and Its Stereochemistry
Investigations into the cathodic hydrogenation of methyl 4-tert-butylcyclohex-1-enecarboxylate reveal the reaction's stereochemistry and mechanism. This research provides valuable insights into the kinetic control of such reactions (De Matteis & Utley, 1992).
Safety and Hazards
“Methyl 4-oxocyclopent-2-enecarboxylate” is not intended for human or veterinary use and is only for research use . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Future Directions
properties
IUPAC Name |
methyl 4-oxocyclopent-2-ene-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-10-7(9)5-2-3-6(8)4-5/h2-3,5H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKYIPFAXJYMLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10547698 | |
Record name | Methyl 4-oxocyclopent-2-ene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10547698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
59895-12-4 | |
Record name | Methyl 4-oxocyclopent-2-ene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10547698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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